trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide: is a complex organic compound that features a cyclohexane ring, a quinazolinone moiety, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone moiety can be synthesized via the condensation of anthranilic acid with formamide, followed by cyclization.
Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Cyclohexanecarboxamide Formation: The cyclohexane ring is functionalized with a carboxamide group, which can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Final Coupling: The quinazolinone and the substituted phenyl group are linked to the cyclohexanecarboxamide through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for receptor binding studies is of particular interest.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity. The quinazolinone moiety is known for its ability to interact with kinase enzymes, potentially blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide: Lacks the trans configuration.
N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide: Different substituents on the phenyl ring.
Uniqueness
The trans configuration of the cyclohexane ring in trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide provides a unique spatial arrangement that can influence its binding affinity and specificity towards molecular targets. This makes it distinct from its cis isomer and other similar compounds.
Properties
Molecular Formula |
C23H24ClN3O3 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-30-21-11-10-17(12-19(21)24)26-22(28)16-8-6-15(7-9-16)13-27-14-25-20-5-3-2-4-18(20)23(27)29/h2-5,10-12,14-16H,6-9,13H2,1H3,(H,26,28) |
InChI Key |
XQVMXHXLRKLALN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
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